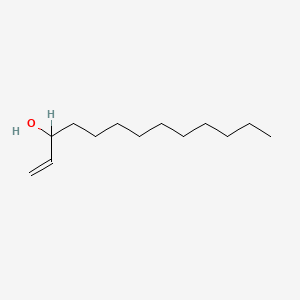
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is an organic compound that belongs to the class of aromatic ketones It features a methoxy-substituted phenyl ring and a pyrazine ring connected by an ethanone linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrazine-2-carboxylic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the corresponding intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)ethanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-4-2-10(3-5-11)8-13(16)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3 |
Clave InChI |
TYITXEOJAQXHDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B8706951.png)

![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)









